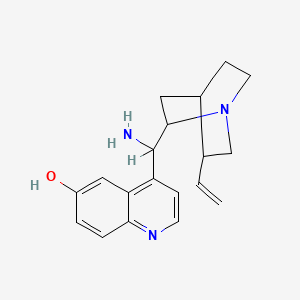

(8a,9S)-(+)-9-Amino-cinchonan-6'-ol, 90%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

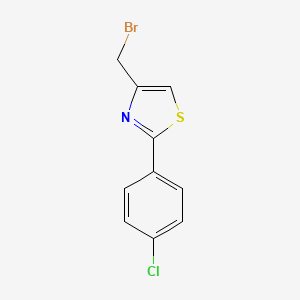

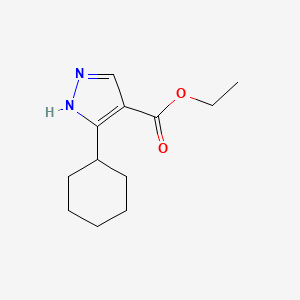

“(8a,9S)-(+)-9-Amino-cinchonan-6’-ol, 90%” is a chiral catalyst and ligand . It is also known as (8S,9S)-9-Amino-9-deoxyepiquinine trihydrochloride, and (S)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanamine trihydrochloride . The empirical formula is C20H25N3O · 3HCl .

Molecular Structure Analysis

The molecular weight of “(8a,9S)-(+)-9-Amino-cinchonan-6’-ol, 90%” is 432.81 . The SMILES string representation is Cl.Cl.Cl.COc1ccc2nccc(C@HC3C[C@@H]4CCN3C[C@@H]4C=C)c2c1 .Physical And Chemical Properties Analysis

“(8a,9S)-(+)-9-Amino-cinchonan-6’-ol, 90%” is a powder . Its optical activity is [α]/D +65.0±2.0°, c = 1 in 0.1 M HCl .Aplicaciones Científicas De Investigación

Chiral Organocatalysis and Synthesis

"(8a,9S)-(+)-9-Amino-cinchonan-6'-ol" and its derivatives have been utilized as chiral organocatalysts for the asymmetric functionalization of carbonyl compounds, showcasing their importance in synthetic organic chemistry. For instance, the synthesis of 9-amino(9-deoxy)epi cinchona alkaloids has been reported, highlighting their utility as general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds, including one-pot syntheses from quinine derivatives, indicating their scalability and practical application in organic synthesis (Cassani et al., 2013). Furthermore, these compounds have been applied in efficient iridium and rhodium-catalyzed asymmetric transfer hydrogenations, showcasing their versatility in various catalytic systems and achieving high enantioselectivities and conversions for a series of aromatic ketones (He et al., 2006).

Mechanistic Insights and Catalytic Systems

Mechanistic studies have provided insights into the stereochemical outcomes of reactions catalyzed by cinchona alkaloid derivatives. For example, a mechanistic rationale was proposed for asymmetric reactions catalyzed by 9-amino(9-deoxy)epi cinchona alkaloids via iminium ion activation of enones, uncovering the role of achiral acid cocatalysts in these processes and emphasizing the cooperative participation of the catalytic assembly components in the stereocontrolling event (Morán et al., 2013).

Material Science Applications

In the field of material science, cinchona alkaloids have been investigated for their potential in creating novel materials. A study reported the synthesis of a homochiral 1D zinc-quitenine coordination polymer with a high dielectric constant, demonstrating the application of cinchona alkaloid derivatives in developing materials with unique electrical properties (Tang et al., 2006).

Safety and Hazards

Propiedades

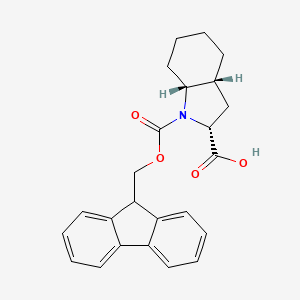

IUPAC Name |

4-[amino-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)methyl]quinolin-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEMLWTWKOYCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9R)-9-Aminocinchonan-6'-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-amino-7,10,10-trimethyl-3-thiatricyclo[5.2.1.0(2,6)]deca-2(6),4-diene-5-carboxylate](/img/structure/B6341779.png)

![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341787.png)

![8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6341806.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrrolo[3,4-c]pyridine-1,4-dione](/img/structure/B6341814.png)

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B6341849.png)